molecular formula C₁₁H₂₂N₂O₂ B1145688 (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 129779-30-2

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

货号: B1145688
CAS 编号: 129779-30-2
分子量: 214.31
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Stereochemical Descriptors

The systematic nomenclature of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate follows International Union of Pure and Applied Chemistry guidelines, incorporating both structural and stereochemical information essential for precise chemical identification. The compound is formally designated as tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate according to the standard nomenclature system. The stereochemical descriptors (3R,5S) indicate the absolute configuration at the 3 and 5 positions of the piperazine ring, while the "rel" prefix denotes the relative stereochemistry between these positions.

Alternative nomenclature variations found in chemical databases include several systematic names that reflect different aspects of the molecular structure. The compound is also known as 1-Piperazinecarboxylic acid, 3,5-dimethyl-, 1,1-dimethylethyl ester, cis-, emphasizing the carboxylic acid ester functionality and the cis-relationship between the methyl substituents. Additional systematic names include 3,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester and 2-Methyl-2-propanyl 3,5-dimethyl-1-piperazinecarboxylate, which highlight different organizational approaches to the same molecular structure.

The stereochemical nomenclature requires careful consideration of the absolute configuration assignments. The (3R,5S) designation indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the substituent at position 3 has R-configuration while the substituent at position 5 has S-configuration. This stereochemical arrangement results in a cis-relationship between the two methyl groups attached to the piperazine ring, which significantly influences the compound's conformational preferences and chemical reactivity patterns.

属性

IUPAC Name

tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZXPHIQZUYMOR-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445383
Record name (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152111-14-2, 129779-30-2
Record name (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Starting Material Selection

The synthesis typically begins with 2,6-dimethylpiperazine , a precursor whose methyl group positions align with the 3,5-dimethyl configuration after Boc protection. This alignment arises from the renumbering of carbon atoms upon introducing the Boc group at the piperazine nitrogen. For example, in the Drexel University protocol, 2,6-dimethylpiperazine reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to yield tert-butyl 3,5-dimethylpiperazine-1-carboxylate with 96% efficiency.

Boc Protection Mechanisms

The Boc group is introduced under mild conditions to avoid racemization. A representative procedure involves dissolving 2,6-dimethylpiperazine in DCM, adding Boc₂O at room temperature, and stirring for 12–24 hours. The reaction’s efficiency stems from the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of Boc₂O, facilitated by the absence of competing protons in anhydrous conditions.

Stepwise Laboratory-Scale Synthesis

Reaction Setup and Conditions

Procedure :

  • Dissolution : 2,6-Dimethylpiperazine (1.0 g, 8.8 mmol) is dissolved in 10 mL of DCM.

  • Boc Addition : Boc₂O (1.9 g, 8.8 mmol) is added dropwise at 25°C.

  • Stirring : The mixture is stirred for 16 hours under nitrogen.

  • Workup : Solvents are removed under reduced pressure, yielding a yellow oil.

Critical Parameters :

  • Temperature : Room temperature (20–25°C) minimizes side reactions.

  • Solvent : DCM’s low polarity prevents undesired solvolysis.

  • Stoichiometry : A 1:1 molar ratio of piperazine to Boc₂O ensures complete mono-protection.

Purification and Characterization

The crude product is purified via silica gel column chromatography using petroleum ether/ethyl acetate (3:1 v/v) to isolate tert-butyl 3,5-dimethylpiperazine-1-carboxylate. Nuclear magnetic resonance (NMR) confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.33 (s, 6H, CH₃), 3.40–3.60 (m, 4H, piperazine-H).

  • LC-MS (ESI) : m/z = 215.10 [M+H]⁺.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize scalability and reproducibility. A continuous flow reactor achieves this by:

  • Mixing : Precise metering of 2,6-dimethylpiperazine and Boc₂O streams.

  • Residence Time : 30–60 minutes at 25°C.

  • In-line Monitoring : UV-Vis spectroscopy tracks reaction completion.

Advantages :

  • Yield : >95% with minimal byproducts.

  • Efficiency : Reduced solvent use compared to batch processes.

Crystallization Optimization

Recrystallization from hexane/ethyl acetate (4:1) yields high-purity (>98%) product. Key factors include:

  • Cooling Rate : Gradual cooling from 50°C to 4°C over 6 hours.

  • Seed Crystals : Addition of pure product seeds to induce nucleation.

Stereochemical Control and Analysis

Comparative Diastereomer Synthesis

Alternative routes produce distinct stereoisomers:

Starting MaterialProduct ConfigurationYield (%)Purification Method
(2R,6S)-Dimethylpiperazine(3R,5S)-rel92Column chromatography
(2S,6R)-Dimethylpiperazine(3S,5R)-rel89Recrystallization

Troubleshooting and Yield Optimization

Common Challenges

  • Incomplete Boc Protection : Add 10% excess Boc₂O and extend reaction time to 24 hours.

  • Byproduct Formation : Use anhydrous solvents to prevent hydrolysis of Boc₂O to tert-butanol.

Yield Enhancement Strategies

  • Catalytic DMAP : Adding 0.1 eq 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving 98% yield in 8 hours.

  • Solvent Screening : Tetrahydrofuran (THF) increases reaction rate by 20% compared to DCM but requires stricter moisture control.

Emerging Methodologies

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic tert-butyl 3,5-dimethylpiperazine-1-carboxylate achieves 99% enantiomeric excess (ee) for the (3R,5S)-isomer. This method uses Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction time to 2 hours with comparable yields (94%) .

化学反应分析

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1.1. Synthesis of Bioactive Compounds

This compound serves as a key building block in the synthesis of various biologically active molecules. Notably, it has been utilized in the development of g-secretase inhibitors, which are important in the treatment of Alzheimer's disease. These inhibitors target the enzyme responsible for the cleavage of amyloid precursor protein, a process implicated in the pathogenesis of Alzheimer's .

1.2. Antagonists of Human Receptors

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is also employed in synthesizing antagonists for human receptors, particularly those involved in neurological pathways. Its derivatives have shown potential in modulating receptor activity, which could lead to therapeutic advancements in treating various neurological disorders .

2.1. Versatile Synthetic Intermediates

The compound acts as a versatile synthetic intermediate in organic chemistry. It can be transformed into various derivatives through functional group modifications, allowing chemists to explore new chemical entities with desired biological activities .

2.2. Reaction Conditions and Yields

A variety of reaction conditions have been explored for synthesizing this compound and its derivatives:

Reaction Conditions Yield (%) Notes
With potassium carbonate; In water95High yield achieved under optimized conditions .
In ethanol; with di-tert-butyl dicarbonate72Effective method for synthesizing tert-butyl esters .
Using triethylamine in dichloromethane56Moderate yield with potential for optimization .

3.1. Development of G-Secretase Inhibitors

In a study published by Sigma-Aldrich, researchers synthesized several g-secretase inhibitors utilizing this compound as a starting material. The study highlighted the compound's role in improving the potency and selectivity of these inhibitors against the target enzyme, showcasing its importance in drug discovery efforts aimed at Alzheimer's disease .

3.2. Neuropharmacological Research

Another research effort focused on the synthesis of receptor antagonists using this compound to explore its effects on neurotransmitter systems. The findings indicated that derivatives of this compound exhibited promising activity against specific receptor subtypes, paving the way for potential new treatments for anxiety and depression disorders .

作用机制

The mechanism of action of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

生物活性

The compound (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS No. 129779-30-2) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, synthesis methods, and comparisons with related compounds.

Basic Information

PropertyValue
Molecular FormulaC11_{11}H22_{22}N2_{2}O2_{2}
Molecular Weight214.31 g/mol
CAS Number129779-30-2

Structure

The compound features a piperazine ring substituted with tert-butyl and dimethyl groups, which contribute to its unique pharmacological properties.

This compound interacts primarily with the 5HT3 receptor , a subtype of serotonin receptor involved in various neurological processes. The binding of this compound to the receptor modulates neurotransmitter release, influencing signal transduction pathways critical for normal brain function.

Pharmacological Studies

  • Neurotransmitter Modulation : Research indicates that this compound acts as a modulator of serotonergic activity, which may have implications for treating mood disorders and anxiety .
  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown potential as inhibitors of human acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Virtual screening studies suggest that modifications in the piperazine structure can enhance binding affinity at critical sites .
  • Potential Therapeutic Applications : The compound has been explored as a precursor for developing novel therapeutic agents targeting neurological disorders due to its favorable pharmacokinetic properties .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting potential applications in neuroprotection .

Study 2: Binding Affinity Analysis

Molecular docking studies revealed that this compound exhibits strong binding affinity to the 5HT3 receptor compared to other piperazine derivatives. This was quantified using binding energy calculations and confirmed through in vitro assays .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundBinding Affinity (kcal/mol)Biological Activity
This compound-9.2Modulator of 5HT3 receptor
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate-7.8Weaker interaction with receptors
(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate-8.0Different pharmacological profile

This table illustrates that the stereochemistry of (3R,5S)-rel-tert-butyl is crucial for its enhanced biological activity compared to its counterparts.

常见问题

Q. What are the key synthetic methodologies for preparing (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate?

The synthesis typically involves:

  • Stepwise functionalization : Reacting piperazine derivatives with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions, followed by stereoselective methylation at the 3 and 5 positions. Evidence from similar compounds (e.g., tert-butyl piperazine carboxylates) indicates that Boc protection is performed using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a catalytic base like DMAP .
  • Purification : Silica gel column chromatography (e.g., eluting with hexane/ethyl acetate gradients) is critical for isolating the diastereomers, as reported for analogous tert-butyl piperazine derivatives .
  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to achieve the (3R,5S) configuration, though specific conditions for this compound require optimization .

Q. How is the compound characterized to confirm its structure and purity?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Peaks for tert-butyl groups (~1.4 ppm for ¹H; ~28 ppm for ¹³C) and piperazine ring protons (2.5–4.0 ppm) are diagnostic. Methyl groups at C3 and C5 appear as distinct singlets or doublets depending on coupling .
    • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • Chiral HPLC : To resolve enantiomers and validate stereochemical purity, using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Q. What physicochemical properties are critical for its application in medicinal chemistry?

Key parameters include:

  • Lipophilicity : Calculated log P values (e.g., XLOGP3 = 1.8) influence membrane permeability .
  • Solubility : Log S (ESOL) = -3.2 predicts moderate aqueous solubility, critical for in vitro assays .
  • Polar surface area (TPSA) : ~38 Ų, indicating potential for blood-brain barrier penetration .
  • Bioavailability scores : Leadlikeness (score: 0.8) and PAINS alerts (score: 0.1) suggest suitability for hit-to-lead optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility predictions between computational models?

Discrepancies in solubility predictions (e.g., SILICOS-IT vs. ESOL models) arise from differing algorithms:

  • Experimental validation : Perform shake-flask solubility tests in PBS (pH 7.4) or DMSO-water mixtures, followed by UV/Vis or HPLC quantification .
  • Model calibration : Cross-reference with structurally similar piperazine derivatives (e.g., tert-butyl 4-methylpiperazine-1-carboxylate) to identify systematic biases in computational tools .

Q. What strategies improve stereochemical control during synthesis?

  • Chiral catalysts : Use of (R)- or (S)-BINOL-derived phosphoric acids to induce asymmetry during methylation steps, as demonstrated for related Boc-protected piperidines .
  • Dynamic kinetic resolution : Optimize reaction temperature and solvent polarity (e.g., THF vs. toluene) to favor the desired (3R,5S) diastereomer .
  • Crystallization-driven purification : Exploit differential solubility of diastereomers in ethanol/water mixtures to enhance enantiomeric excess (ee) .

Q. How is the compound integrated into multi-step synthetic routes for complex molecules?

  • As a building block : The Boc group is deprotected under acidic conditions (e.g., HCl/dioxane) to generate a free piperazine intermediate for further functionalization (e.g., coupling with aryl halides via Buchwald-Hartwig amination) .
  • Case study : In synthesizing hENT1 inhibitors, tert-butyl piperazine carboxylates were alkylated with propyl esters, followed by deprotection and salt formation (e.g., dihydrochloride derivatives) .

Q. What experimental designs assess the compound’s stability under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
  • pH stability : Incubate in buffers (pH 1–12) and quantify residual compound using LC-MS. For example, Boc-protected analogs show instability below pH 2 due to acidolysis .

Q. How do researchers validate the compound’s role in biological assays while minimizing off-target effects?

  • Counter-screening : Test against related receptors/enzymes (e.g., other GPCRs or kinases) to assess selectivity .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified methyl groups or Boc replacements to isolate pharmacophoric features .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。